Picomolar Cytotoxicity in Solid Tumor Cell Lines vs. Structurally Modified Analogs
Mycothiazole demonstrates picomolar-range cytotoxic potency against pancreatic (PANC-1), hepatocellular (HepG2), and colorectal (HCT 116) carcinoma cell lines. Direct head-to-head comparison in a single study reveals that minor structural modifications produce profound potency losses. Mycothiazole exhibits IC50 values of 0.160 nM (PANC-1), 0.270 nM (HepG2), and 0.350 nM (HCT 116). In contrast, the semi-synthetic analog 8-O-acetylmycothiazole shows an 8.1-fold reduced potency in PANC-1 cells (IC50 1.30 nM). More dramatically, the oxidation product 8-oxomycothiazole exhibits a 12,500-fold reduction (IC50 2000 nM), and the diol analog mycothiazole-4,19-diol shows a >6,250-fold reduction (IC50 >1000 nM) in the same assay [1].
| Evidence Dimension | Cytotoxic potency (IC50) against PANC-1 pancreatic cancer cells |
|---|---|
| Target Compound Data | 0.160 ± 0.015 nM |
| Comparator Or Baseline | 8-O-acetylmycothiazole: 1.30 ± 0.040 nM; 8-oxomycothiazole: 2000 ± 150 nM; mycothiazole-4,19-diol: >1000 nM |
| Quantified Difference | 8.1-fold reduction (vs. 8-OAc); 12,500-fold reduction (vs. 8-oxo); >6,250-fold reduction (vs. diol) |
| Conditions | In vitro cytotoxicity assay in PANC-1 pancreatic cancer cell line; data reported as mean IC50 ± SEM |
Why This Matters
This data establishes that the precise stereoelectronic features of native Mycothiazole are essential for picomolar potency, rendering simplified or oxidized analogs inadequate substitutes for target engagement studies.
- [1] Johnson, T. A.; et al. A Reassignment of (−)-Mycothiazole and the Isolation of a Related Diol. Mar. Drugs 2020, 18 (2), 90. Table 1: Cytotoxicity of 1 and Analogs vs Tumor Cell Lines. View Source
